5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone 5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC0757467
InChI: InChI=1S/C16H16N4OS/c1-10-6-7-11(21-10)8-19-20-15-14-12-4-2-3-5-13(12)22-16(14)18-9-17-15/h6-9H,2-5H2,1H3,(H,17,18,20)/b19-8+
SMILES: CC1=CC=C(O1)C=NNC2=C3C4=C(CCCC4)SC3=NC=N2
Molecular Formula: C16H16N4OS
Molecular Weight: 312.4 g/mol

5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone

CAS No.:

Cat. No.: VC0757467

Molecular Formula: C16H16N4OS

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-furaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone -

Specification

Molecular Formula C16H16N4OS
Molecular Weight 312.4 g/mol
IUPAC Name N-[(E)-(5-methylfuran-2-yl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C16H16N4OS/c1-10-6-7-11(21-10)8-19-20-15-14-12-4-2-3-5-13(12)22-16(14)18-9-17-15/h6-9H,2-5H2,1H3,(H,17,18,20)/b19-8+
Standard InChI Key BBVWTYLZBSDKFY-UFWORHAWSA-N
Isomeric SMILES CC1=CC=C(O1)/C=N/NC2=C3C4=C(CCCC4)SC3=NC=N2
SMILES CC1=CC=C(O1)C=NNC2=C3C4=C(CCCC4)SC3=NC=N2
Canonical SMILES CC1=CC=C(O1)C=NNC2=C3C4=C(CCCC4)SC3=NC=N2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator